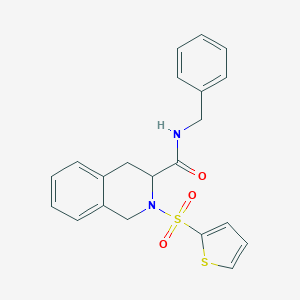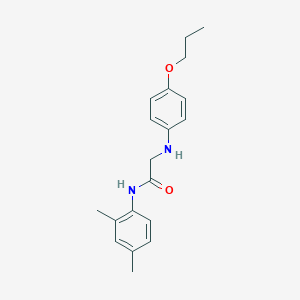![molecular formula C25H22F3N5O4S B284890 Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B284890.png)
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate involves the inhibition of specific enzymes involved in various cellular processes. In cancer cells, it has been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. In infectious disease research, it has been shown to inhibit the activity of certain enzymes involved in cell wall synthesis and viral replication. In neuroscience research, it has been shown to have antioxidant properties and to inhibit the activity of enzymes involved in neuroinflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate depend on the specific cellular processes and enzymes that are targeted. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In infectious disease research, it has been shown to inhibit the growth and replication of certain bacteria and viruses. In neuroscience research, it has been shown to have neuroprotective effects and to reduce neuroinflammation.
实验室实验的优点和局限性
The advantages of using Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments include its high potency and specificity for certain enzymes, its potential applications in various fields, and its relatively low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the study of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate. These include further studies on its mechanisms of action and its potential applications in various fields, the development of more efficient synthesis methods, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for enhanced efficacy.
合成方法
The synthesis of Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate involves several steps. The starting materials are 4-amino-3-nitrobenzoic acid, 2,4,6-trimethylpyrimidine, and 8-trifluoromethyl-3-quinolinecarboxylic acid. The reaction involves the reduction of the nitro group, followed by the coupling of the resulting amine with the pyrimidine and the quinoline carboxylic acid. The final product is obtained by esterification of the carboxylic acid with ethanol.
科学研究应用
Ethyl 4-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}anilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been studied for its potential applications in various fields such as cancer research, infectious disease research, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation. In infectious disease research, it has been shown to have antimicrobial properties against certain bacteria and viruses. In neuroscience research, it has been studied for its potential as a neuroprotective agent.
属性
分子式 |
C25H22F3N5O4S |
|---|---|
分子量 |
545.5 g/mol |
IUPAC 名称 |
ethyl 4-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C25H22F3N5O4S/c1-4-37-23(34)19-13-29-22-18(6-5-7-20(22)25(26,27)28)21(19)32-16-8-10-17(11-9-16)38(35,36)33-24-30-14(2)12-15(3)31-24/h5-13H,4H2,1-3H3,(H,29,32)(H,30,31,33) |
InChI 键 |
IICFLDFPWAWDRU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C=CC=C2C(F)(F)F |
规范 SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C)C=CC=C2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)



